![molecular formula C12H18O4 B2488182 (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan CAS No. 103536-97-6](/img/structure/B2488182.png)

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

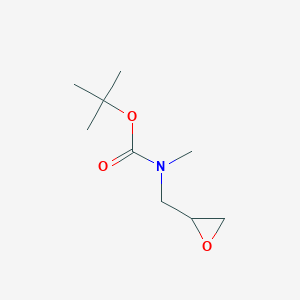

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexahydrofurofuran derivatives, including the specified configuration, are important in synthetic organic chemistry due to their potential as key intermediates in the synthesis of complex molecules, including pharmaceuticals. Their unique structural features allow for diverse chemical reactivity and applications in stereoselective synthesis.

Synthesis Analysis

The synthesis of hexahydrofurofuran derivatives often involves stereoselective methods to achieve the desired configuration. For instance, Ghosh et al. (2006) reported a stereoselective anti-Aldol route to a closely related derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, highlighting the importance of achieving high enantiomeric excess through ester-derived titanium enolate based anti-Aldol reactions (Ghosh, Li, & Perali, 2006).

Molecular Structure Analysis

The molecular structure of hexahydrofurofuran derivatives is characterized by the presence of multiple stereocenters, which significantly influence their chemical reactivity and physical properties. The precise arrangement of atoms within these molecules is critical for their function, especially in applications requiring high stereochemical control.

Chemical Reactions and Properties

Hexahydrofurofuran derivatives undergo a variety of chemical reactions, leveraging their functional groups for further transformations. These reactions include, but are not limited to, photochemical additions, hydrogenations, and cycloadditions, as demonstrated in the synthesis of related compounds for HIV protease inhibitors (Ghosh, Leshchenko, & Noetzel, 2004).

Wissenschaftliche Forschungsanwendungen

HIV Protease Inhibitors

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a variant of the compound , is a crucial component in several HIV protease inhibitors, including the highly important drug darunavir. Studies demonstrate its synthesis and application in creating effective treatments for HIV/AIDS. Notably, a stereoselective synthesis method with high enantiomeric excess (>99%) has been developed for this compound, highlighting its significance in antiviral therapies (Ghosh, Li, & Perali, 2006). Additionally, an asymmetric one-pot synthesis approach for this compound has been developed, emphasizing its role in the production of HIV protease inhibitors (Sevenich et al., 2017).

Maxillofacial Reconstruction

In the field of maxillofacial reconstruction, a specific derivative of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan has been synthesized for potential application. This polymer, ideal for bone repair due to its mechanical stability and biocompatibility, can be 3D printed for reconstructing complex craniofacial defects (Owji et al., 2020).

Biomass Conversion

The compound's derivatives have been studied in the context of biomass conversion, where furanic compounds like 2,5-bis(hydroxymethyl)furan (derived from hexahydrofuro[2,3-b]furan) play a significant role in the synthesis of biobased polymers and fuels. These studies explore the catalytic reduction of biomass-derived furanic compounds, aiming to develop sustainable and efficient methods for producing valuable chemicals from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).

Wirkmechanismus

Target of Action

It is known that the compound is a functionalized fused bis-tetrahydrofuran , which suggests it may interact with biological targets that have affinity for this class of compounds.

Mode of Action

The compound is a functionalized fused bis-tetrahydrofuran , and its interaction with its targets could involve the allyloxy groups and the tetrahydrofuran rings

Eigenschaften

IUPAC Name |

(3R,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2/t9-,10-,11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRMGOPLYBDBLB-DDHJBXDOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1COC2C1OCC2OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)